Berbamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

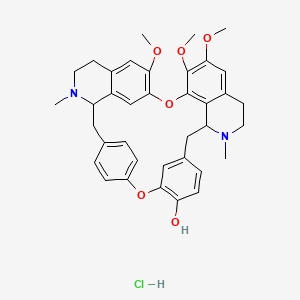

Berbamine hydrochloride (BBH) is a bis-benzyl isoquinoline alkaloid derived from plants such as Berberis dictyophylla and Berberis poiretii . Its molecular formula is C₃₇H₄₂Cl₂N₂O₆, and it exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antiviral effects . Clinically, BBH is approved in China for treating leukopenia and is under investigation for repurposing in viral infections (e.g., SARS-CoV-2, Ebola virus) and neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Binding to Viral Glycoproteins

Berbamine hydrochloride inhibits viral entry by directly binding to glycoproteins critical for membrane fusion:

-

Ebola Virus (EBOV) : Binds to the cleaved EBOV glycoprotein (GPcl), disrupting its interaction with the host receptor Niemann-Pick C1 (NPC1). This blocks viral-cell membrane fusion, with in vitro and in vivo efficacy demonstrated at low micromolar concentrations .

-

SARS-CoV-2 : Targets the post-fusion core of the S2 subunit via hydrophobic interactions and hydrogen bonding, as shown by molecular docking (affinity score: −8.3 kcal/mol) .

Table 1: Key Binding Parameters

Thermodynamic and Kinetic Profiles

Studies on structurally similar alkaloids (e.g., berberine) provide insights into supramolecular interactions, though direct data for this compound remain limited:

-

Complexation with β-Cyclodextrin : While berberine forms a 1:1 complex (association constant K = 423 L/mol) , analogous studies for berbamine are absent.

-

Thermal Stability : Differential scanning calorimetry (DSC) of related alkaloid complexes shows enhanced stability via hydrogen bonding and π–π stacking .

Reactive Oxygen Species (ROS) Modulation

Though not directly studied for berbamine, berberine’s photodynamic properties involve ROS generation:

-

Type I/II Reactions : UV-excited berberine produces singlet oxygen (1O2) and radicals (e.g., O2−−, −OH) . Solvent polarity significantly affects yield (ΦΔ=0.34 in CH₂Cl₂ vs. none in aqueous solutions) .

Inhibition Kinetics in Viral Entry

Time-of-addition assays reveal this compound acts early in the viral lifecycle:

-

ASFV : Pretreatment or co-addition reduces viral transcription (B646L, CP204L) by >90% (p<0.001) .

-

SARS-CoV-2 : Blocks S protein-mediated membrane fusion at nanomolar concentrations (EC₅₀: 0.7 μM) .

Figure 1: Proposed Mechanism

Scientific Research Applications

Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Berberis amurensis . Research suggests it has antiviral capabilities against viruses such as the bovine viral diarrhea virus, Japanese encephalitis virus, and SARS-CoV-2 . Furthermore, this compound impacts several cell processes, including anti-inflammatory action and the regulation of NF-kappa B and MAPK signaling pathways .

Scientific Research Applications

- Antiviral Activity: this compound may be a broad-spectrum antiviral drug, with demonstrated antiviral activity against the African swine fever virus . Berbamine suppresses SARS-CoV-2 replication by inhibiting spike-mediated viral entry and enhancing antiviral gene expression .

- Clinical Uses: this compound has been used clinically to promote leukocyte hyperplasia, protect the immune and cardiovascular systems, and as an anti-tumor agent .

- Drug Combination Studies: Synergistic effects have been observed when this compound is used in combination with other drugs . For example, curcumin and genistein, when combined, showed a potent synergistic effect in reducing rhodesain activity .

- Gastroprotection: Studies suggest that a berberine hydrochloride-chlorogenic acid coamorphous system may offer gastric ulcer protection .

-

Enhanced Drug Absorption: Berbamine can impact the absorption of other drugs. Research indicates that berbamine can inhibit the efflux of berberine hydrochloride, increasing its absorption .

Mechanism of Action

Berbamine hydrochloride exerts its effects through various molecular targets and pathways:

Antiviral Action: Inhibits viral entry by binding to the post-fusion core of the viral spike protein, preventing membrane fusion.

Anticancer Action: Induces apoptosis and inhibits autophagy in cancer cells by activating the ROS-MAPK pathway and inhibiting lysosomal acidification.

Neuroprotective Action: Reduces the deposition of amyloid-beta and neurofibrillary tangles in Alzheimer’s disease models.

Comparison with Similar Compounds

Key Pharmacological Mechanisms :

- Calcium Channel Antagonism : BBH inhibits receptor-mediated calcium influx, with effects comparable to verapamil .

- P-glycoprotein (P-gp) Modulation : As a P-gp substrate and inhibitor, BBH enhances the bioavailability of co-administered drugs like berberine hydrochloride by reducing efflux .

- Antiviral Activity : BBH blocks viral entry by targeting spike (S) protein-mediated membrane fusion in SARS-CoV-2 and Ebola virus, and inhibits African swine fever virus (ASFV) replication .

Clinical Pharmacokinetics :

BBH has an oral bioavailability of ~10% due to P-gp efflux but demonstrates low toxicity (CC₅₀ >30 μM in most cell lines) and favorable safety profiles in humans .

BBH belongs to the bis-benzyl isoquinoline alkaloid family, which includes tetrandrine, liensinine, isoliensinine, fangchinoline, and cepharanthine. Below is a detailed comparison of BBH with structural analogs and functionally related compounds.

Structural Analogs: Bis-Benzyl Isoquinoline Alkaloids

Key Findings :

- SARS-CoV-2 Inhibition : BBH and analogs block S protein-mediated membrane fusion, but cepharanthine shows superior potency (EC₅₀ = 0.29 μM) due to stronger binding to the S2 post-fusion core .

- Calcium Channel Effects : BBH and tetrandrine share calcium antagonism, but BBH uniquely modulates P-gp, enhancing drug absorption .

Functional Comparators: P-gp Inhibitors and Calcium Blockers

Key Findings :

- P-gp Specificity : Unlike verapamil, BBH reduces P-gp expression long-term, making it more sustainable for combination therapies .

- Therapeutic Synergy : BBH and verapamil synergize in enhancing berberine hydrochloride absorption by 40% in intestinal perfusion models .

Anticancer Agents

Key Findings :

- Synergy with Sorafenib : BBH (5 μM) reverses sorafenib resistance in liver cancer by inhibiting autophagy and PI3K/Akt/mTOR pathways, increasing cytotoxicity by 3-fold .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which berbamine hydrochloride inhibits SARS-CoV-2 infection?

this compound targets the SARS-CoV-2 spike (S) protein, specifically the post-fusion core of the S2 subunit. Molecular docking studies using AutoDock Vina revealed that it binds to the S943 mutation site, disrupting interactions between the HR1 and HR2 heptad-repeat domains, thereby blocking membrane fusion . Additionally, it inhibits host proteases (e.g., TMPRSS2) required for S protein cleavage, further impairing viral entry .

Q. How is the antiviral activity of this compound quantified in vitro?

Antiviral efficacy is assessed via dose-response experiments in Vero E6 and Caco2 cells, measuring viral RNA copies (qRT-PCR) and viral protein expression (immunofluorescence assay, IFA). Key parameters include EC50 (1.732 μM in Vero E6), CC50 (66.88 μM), and selectivity index (SI = 38.6) using CCK-8 cytotoxicity assays . Pseudovirus assays (luciferase-based) further validate inhibition of S-mediated entry .

Q. What experimental models are used to study this compound’s effects on membrane fusion?

Cell-cell fusion assays employ BHK cells overexpressing SARS-CoV-2 S protein (effector cells) and Vero E6 cells (target cells). Fusion inhibition is quantified by microscopy or luciferase activity in cocultured systems .

Advanced Research Questions

Q. How can researchers determine the stage of the viral lifecycle inhibited by this compound?

Time-of-addition experiments are critical:

- Pre-entry : Treat cells 1 hour before viral attachment (4°C).

- Entry : Maintain drug during the 2-hour viral attachment phase.

- Post-entry : Add drug after viral internalization. Viral RNA quantification (qRT-PCR) at 12 hours post-infection reveals that this compound primarily blocks entry and fusion, not attachment .

Q. What methodologies resolve contradictions in selectivity indices (SI) across cell lines?

SI values vary between cell types (e.g., SI = 38.6 in Vero E6 vs. 16.88 in Caco2). To address this:

- Standardize assay conditions (MOI, incubation time).

- Validate cytotoxicity (CCK-8) and antiviral activity (IFA/qRT-PCR) in parallel.

- Use multiple cell lines to assess tissue-specific efficacy .

Q. How does this compound synergize with other therapeutics, such as sorafenib, in cancer research?

Synergy is evaluated via CCK-8 and colony formation assays. The combination index (Q > 1.15) indicates potentiation. Mechanistically, this compound suppresses autophagy (LC3 immunofluorescence) and PI3K/Akt/mTOR signaling, reversing sorafenib resistance in hepatocellular carcinoma models .

Q. What computational approaches validate this compound’s binding to viral targets?

- Molecular docking : Use AutoDock Vina with S2 subunit structures (PDB: 6LXT) and ligand data (ZINC ID: ZINC38139356).

- Affinity scoring : Analyze binding poses and energy scores (kcal/mol) to prioritize key residues (e.g., S943) .

Q. How is this compound’s impact on drug absorption studied in pharmacokinetic research?

In situ intestinal perfusion models assess absorption parameters (Ka, Papp, Q) across duodenum, jejunum, and ileum. Optimal ratios (e.g., B40:A50 for berbamine:berberine) enhance bioavailability under neutral pH conditions .

Q. Limitations and Future Directions

Q. Why are in vivo studies critical for advancing this compound research?

Current data are limited to in vitro models. Animal studies are needed to:

- Evaluate efficacy against cytokine storms (anti-inflammatory effects).

- Assess pharmacokinetics (bioavailability, tissue distribution).

- Identify off-target effects .

Q. How can calcium channel blockade confound antiviral mechanism studies?

this compound’s role as a calcium channel blocker may indirectly inhibit viral entry by modulating calcium oscillations (e.g., TMEM16F inhibition). Researchers must isolate antiviral effects using calcium chelators or pathway-specific inhibitors .

Properties

Molecular Formula |

C37H41ClN2O6 |

|---|---|

Molecular Weight |

645.2 g/mol |

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |

InChI Key |

SFPGJACKHKXGBH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.